4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane
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Description
4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H19BO2S and its molecular weight is 226.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane is involved in the synthesis of various boronic acid derivatives which are pivotal in organic synthesis and medicinal chemistry. For instance, Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, showcasing their potential in drug development. The compounds displayed no S–B coordination and only weak N–B coordination, highlighting their unique chemical properties (Spencer et al., 2002).
Polymerization and Material Science
In material science, the compound finds application in the polymerization process to synthesize polymers with specific properties. Yokoyama et al. (2007) investigated palladium-catalyzed polycondensation via Suzuki−Miyaura coupling reaction, which yielded well-defined polyfluorenes with narrow molecular weight distributions. This demonstrates the role of boronic esters in facilitating precise polymerization processes, essential for developing advanced materials (Yokoyama et al., 2007).
Catalysis and Reaction Mechanisms
The compound is also instrumental in catalysis, providing insights into reaction mechanisms and enhancing reaction efficiencies. For example, Chang et al. (2005) detailed a palladium-catalyzed, highly regio- and stereoselective synthesis of various 2-silylallylboronates from allenes, catalyzed by palladium complexes. This method underscores the versatility of boronic esters in catalyzing reactions with high selectivity, crucial for synthetic chemistry (Chang et al., 2005).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)7-9-5-6-15-8-9/h7H,5-6,8H2,1-4H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUHLEQILODDFB-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.